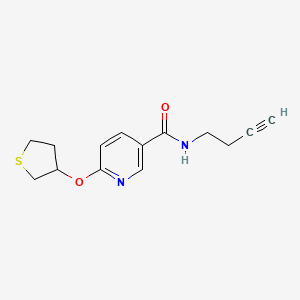

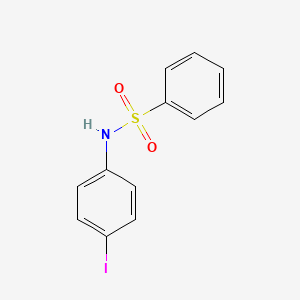

N-(4-iodophenyl)benzenesulfonamide

Vue d'ensemble

Description

“N-(4-iodophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H10INO2S . It is also known by other names such as “4′-Iodosulfanilanilide” and "4-Amino-N-(4-iodophenyl)benzenesulfonamide" . It is typically found in powder form .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies . One method involves a palladium-catalyzed tandem reaction of N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide with isocyanide .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H11IN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it’s worth noting that compounds of this class can participate in various chemical reactions depending on the conditions and reagents present .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 374.2 . It is typically stored at room temperature .Applications De Recherche Scientifique

1. Enzyme Inhibition and Biochemical Evaluation

N-(4-iodophenyl)benzenesulfonamide and its derivatives have been explored for their potential in inhibiting various enzymes. A study focusing on kynurenine 3-hydroxylase inhibitors highlights the use of benzenesulfonamides in biochemical evaluations, contributing to the understanding of their enzyme inhibition mechanisms (Röver et al., 1997).

2. Antimetastatic Activity in Cancer Models

Research has also demonstrated the antimetastatic activity of ureido-substituted benzenesulfonamides in breast cancer models. The study presents findings on how these compounds inhibit human carbonic anhydrases, which are critical in various physiological systems, including tumor growth and metastasis (Pacchiano et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Research into “N-(4-iodophenyl)benzenesulfonamide” and its derivatives continues, with studies exploring their synthesis, properties, and potential applications . For example, one study describes a new electrochemical strategy for the synthesis of a new type of sulfonamide derivatives . Another study discusses the design, synthesis, and evaluation of new benzenesulfonamide derivatives as anticancer and antimicrobial agents .

Propriétés

IUPAC Name |

N-(4-iodophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLQQINBCDIZGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((4-butyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2718650.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2718654.png)

![1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole](/img/structure/B2718657.png)

![3,6-dichloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2718658.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)oxalamide](/img/structure/B2718659.png)

![3-[2-(Prop-2-enoylamino)phenyl]propanamide](/img/structure/B2718663.png)

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid](/img/structure/B2718666.png)